Home > Products > Screening Compounds P24336 > 6,7-dimethoxy-2-(naphthalen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline
6,7-dimethoxy-2-(naphthalen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline -

6,7-dimethoxy-2-(naphthalen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline

Catalog Number: EVT-5203661
CAS Number:
Molecular Formula: C22H23NO2
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6,7-Dimethoxy-2-(2-naphthylmethyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline (THI) class of alkaloids. THI alkaloids are organic compounds containing a tetrahydroisoquinoline ring system, which can be considered cyclized derivatives of phenylethylamines []. These compounds are often investigated for their potential biological activity, particularly their interactions with adrenergic receptors [, ].

Synthesis Analysis
  • Pomeranz–Fritsch–Bobbitt cyclization: This classical method has been successfully applied to synthesize chiral tetrahydroisoquinoline derivatives, including those containing a carboxylic acid group at the 1-position [].
  • Petasis reaction: This multicomponent reaction has been used in conjunction with the Pomeranz–Fritsch–Bobbitt cyclization to achieve diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid [].
  • Acid-promoted cyclization: This method has been used to synthesize enantiospecific (+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline from a halostachine derivative [, ].
Molecular Structure Analysis
  • 6,7-Dimethoxy groups: These substitutions on the aromatic ring are common in THIs and are believed to influence their pharmacological activity [].

Several studies have utilized X-ray crystallography to determine the crystal structures of closely related tetrahydroisoquinoline derivatives, providing insights into their conformational preferences and intermolecular interactions [, , , , , , , , , ]. These structural analyses revealed common features such as distorted half-chair conformations of the N-containing six-membered ring and the presence of various intermolecular interactions like C–H⋯O and C–H⋯π hydrogen bonds, which contribute to crystal packing.

Chemical Reactions Analysis
  • N-acylation: This reaction can introduce an acyl group to the nitrogen atom, leading to the formation of amides. This strategy has been employed to synthesize a series of 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides with potential multidrug resistance reversal properties [].
  • Oxidation: Electrochemical oxidation of a related compound, 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, has been reported to yield the corresponding 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts [].
Mechanism of Action
  • Adrenergic receptor interaction: Many THIs, particularly those with 6,7-disubstitution, exhibit affinity for adrenergic receptors [, ]. These receptors are involved in various physiological processes, including cardiovascular regulation and neurotransmission.
  • Modulation of P-glycoprotein (P-gp) activity: Some THIs have demonstrated the ability to reverse multidrug resistance by inhibiting P-gp, a transmembrane protein responsible for effluxing drugs from cells [, , , ].
  • Inhibition of DNase I: Recent research suggests that certain 1,2,3,4-tetrahydroisoquinoline derivatives can inhibit DNase I, an enzyme involved in DNA degradation during apoptosis []. This finding opens up possibilities for exploring their therapeutic potential in conditions associated with dysregulated apoptosis.
Applications
  • Pharmaceutical research: THIs have shown promise as potential therapeutic agents for treating various conditions such as cardiovascular diseases [, , , , ], cancer [, , , ], and neurological disorders [].
  • Medicinal chemistry: THIs serve as valuable scaffolds for developing new drugs and understanding structure-activity relationships [, , , , ].

1-(α-Naphthylmethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (86040)

  • Compound Description: 86040 is a potent and relatively selective α1-adrenoceptor blocker. [] It exhibits a pA2 value of 5.85 in suppressing clonidine inhibition in rat vas deferens (α2-adrenoceptor) and a pA2 value of 7.62 in inhibiting phenylephrine-induced anococcygeus muscle contraction (α1-adrenoceptor). []
  • Relevance: This compound shares the core structure of 1,2,3,4-tetrahydroisoquinoline with 6,7-dimethoxy substituents with the target compound. The primary difference lies in the 2-position substituent, where 86040 has a methyl group instead of the 2-naphthylmethyl group present in the target compound. Additionally, both compounds possess a naphthylmethyl group, though attached at different positions on the tetrahydroisoquinoline ring. []
  • Compound Description: YS 51 is a synthetic tetrahydroisoquinoline (THI) alkaloid that exhibits a relaxant effect on endothelium-denuded rat thoracic aorta precontracted with phenylephrine (PE). [] It also displaces [3H]prazosin binding in rat brain homogenates, indicating affinity for α1-adrenergic receptors. []
  • Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure and the 1-α-naphthylmethyl substituent with the target compound. The primary structural difference is the presence of hydroxyl groups at positions 6 and 7 in YS 51, whereas the target compound possesses methoxy groups at those positions. []

1-α-Naphthylmethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl (YS 55)

  • Compound Description: YS 55 is another synthetic tetrahydroisoquinoline (THI) alkaloid that demonstrates a relaxant effect on endothelium-denuded rat thoracic aorta precontracted with phenylephrine (PE), similar to YS 51. [] It also competes with [3H]prazosin binding in rat brain homogenates, suggesting interaction with α1-adrenergic receptors. []
  • Relevance: This compound shares an identical core structure with the target compound, 6,7-dimethoxy-2-(2-naphthylmethyl)-1,2,3,4-tetrahydroisoquinoline, with the only difference being the position of the naphthylmethyl group. In YS 55, the naphthylmethyl group is located at position 1 of the tetrahydroisoquinoline ring, while in the target compound, it is attached to position 2. []

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline (±)-7

  • Compound Description: This compound displays high affinity for σ2 receptors (Ki = 0.59 ± 0.02 nM) with excellent selectivity over σ1 receptors. [] It also exhibits high brain uptake in PET studies, specifically in the cortex and hypothalamus, making it a potential PET radiotracer for imaging σ2 receptors in the central nervous system. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with the target compound. The key difference lies in the substituent at position 2, where this compound features a [4-(4-methoxyphenyl)butan-2-yl] group instead of the 2-naphthylmethyl group present in the target compound. []

(±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline desmethyl analogue (±)-8

  • Compound Description: This compound, the desmethyl analogue of (±)-7, also exhibits high affinity for σ2 receptors (Ki = 4.92 ± 0.59 nM) with good selectivity over σ1 receptors. [] Although its brain uptake in PET studies is lower than (±)-7, it still shows specific binding in the brain. []
  • Relevance: This compound shares the same core structure as (±)-7 and the target compound, with the only difference being the absence of a methyl group on the butan-2-yl chain compared to (±)-7. []

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound is a key intermediate in synthesizing various tetrahydroisoquinoline derivatives. [] It can be synthesized diastereoselectively via a combination of Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with the target compound. The main difference is the presence of a carboxylic acid group at position 1 in this compound, which replaces the 2-naphthylmethyl and 2-position hydrogen in the target compound. []

6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Amides and Ester Isosteres

  • Compound Description: This series of compounds was synthesized and evaluated for their P-glycoprotein (P-gp) interaction profile. [, ] Some derivatives displayed excellent activity and selectivity toward P-gp and showed potential as multidrug resistance reversers in cancer treatment. [, ]
  • Relevance: These compounds share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with the target compound. The main difference is the presence of a 2-phenethyl group instead of the 2-naphthylmethyl group found in the target compound. Additionally, these compounds feature an amide or ester group linked to various methoxy-substituted aryl moieties at position 1. [, ]

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibits sedative-anxiolytic properties in mice at doses of 10 and 20 mg/kg when administered intragastrically. []

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This chiral tetrahydroisoquinoline derivative can be synthesized enantiospecifically from (+)-(S)-2-methylamino-1-phenylethanol (halostachine). [, ] The stereochemistry of the product is highly dependent on the reaction conditions and the presence or absence of a tricarbonylchromium complex. [, ]
  • Relevance: While this compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with the target compound, it differs significantly in its substitution pattern. This compound possesses a methyl group at position 2 and a phenyl group at position 4, while the target compound has a 2-naphthylmethyl group and no substituent at position 4. [, ]

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel “funny” If current channel (If channel) inhibitor, currently under development for treating stable angina and atrial fibrillation. [, , , , , , , ] Studies show that it is primarily taken up into hepatocytes via OATP1B1 and excreted into the bile via MDR1 in humans. [] It also exhibits a long duration of pharmacological effect on heart rate reduction in tachycardia-induced dogs, potentially due to strong binding to the If channel. [] Additionally, YM758 and its metabolites have been found to accumulate in the eyeballs and thoracic aorta of rats after oral administration. [, , ]
  • Relevance: This compound contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety as part of its larger structure. While not a direct structural analogue, it highlights the potential of this core structure in developing pharmaceutical agents targeting specific biological pathways. [, , , , , , , ]

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This complex tetrahydroisoquinoline derivative has been synthesized and its crystal structure elucidated using X-ray diffraction. [] The compound also demonstrated good to moderate antibacterial activity against various pathogenic bacteria. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with the target compound, but with substantial modifications. The presence of a benzyl group at position 2, a (furan-3-yl) group at position 3, and a bulky (2-phenyl-1H-inden-1-ylidene) group at position 4 distinguishes it from the target compound. []

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Relevance: This compound possesses structural similarities to the target compound, including the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The key difference lies in the presence of a 3,4-dimethoxybenzyl group at position 4 and a methyl group at position 2, whereas the target compound has a 2-naphthylmethyl group and no substituent at position 4. []

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds was designed and synthesized to investigate the structure-activity relationship of 6,7-dimethoxyisoquinoline derivatives as potential anticonvulsant agents. [] The pharmacological evaluation of this series in a mouse model of epilepsy led to the identification of new active molecules. []
  • Relevance: This series of compounds shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with the target compound. The key difference lies in the substituent at position 1. In this series, different aryl groups were introduced at position 1 to explore their impact on anticonvulsant activity. The target compound, on the other hand, has a 2-naphthylmethyl group at position 2. []

2-(2-Hydroxyethyl)-1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: The crystal structure of this 1-aryl-2-hydroxyethyl-1,2,3,4-tetrahydroisoquinoline derivative has been analyzed. [] The compound crystallizes with two molecules in the asymmetric unit, displaying pseudosymmetry and slight conformational differences. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with the target compound. The key difference lies in the substituents at positions 1 and 2. This compound possesses a 2-hydroxyphenyl group at position 1 and a 2-hydroxyethyl group at position 2, while the target compound has a 2-naphthylmethyl group at position 2 and no substituent at position 1. []

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound is a precursor to novel chiral catalysts. [] The crystal structure reveals a half-boat conformation of the N-containing six-membered ring. []

3-(Benzhydrylcarbamoyl)-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline 2-oxide

  • Compound Description: The crystal structure of this compound has been determined. []
  • Relevance: While this compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with the target compound, its substitution pattern is significantly different. It possesses a benzyl group at position 2, a phenyl group at position 1, a benzhydrylcarbamoyl group at position 3, and an oxide group on the nitrogen atom. In contrast, the target compound has a 2-naphthylmethyl group at position 2 and no substituents at positions 1 and 3. []

(R)- and (S)-2-Ethoxycarbonyl-1-formyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: These enantiomeric aldehydes are versatile precursors in the asymmetric synthesis of isoquinoline alkaloids. [] They have been successfully employed in the synthesis of (S)- and (R)-xylopinine and (8S,14S)-coralydine. []
  • Relevance: These compounds share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with the target compound. The main difference is the presence of an ethoxycarbonyl group at position 2 and a formyl group at position 1, while the target compound has a 2-naphthylmethyl group at position 2 and no substituent at position 1. []

2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a valuable intermediate in various organic syntheses. A practical and scalable method for its synthesis using sodium hypochlorite has been reported. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with the target compound. The primary difference is the presence of a chlorine atom at position 2 in this compound, whereas the target compound has a 2-naphthylmethyl group. []

2-(2-Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: The crystal structure of this compound has been determined, revealing a flattened boat conformation of the N-containing ring. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with the target compound. The main difference lies in the substituent at position 2. This compound has a 2-chloroacetyl group, while the target compound has a 2-naphthylmethyl group at position 2. []

(±)-Ethyl 6,7-dimethoxy-1-(1H-pyrrol-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

  • Compound Description: This compound features a pyrrole ring substituent and its crystal structure has been analyzed. []

2-Chloroacetyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound features a 3,4-dimethoxybenzyl substituent and its crystal structure has been determined. []

2-(1,4-Benzodioxan-2-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: This group of compounds was synthesized and evaluated for their α-adrenolytic activities. []

(4RS)-6,7-Dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: The crystal structure of this compound has been solved, revealing conformational differences between the two independent molecules in the asymmetric unit. []

(S)-1-(α-Naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD712)

  • Compound Description: CKD712 is a compound that demonstrates protective effects against myocardial ischemia and reperfusion injury in rats. [] It achieves this by activating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway and reducing inflammation. []
  • Compound Description: GF120918A is a potent P-glycoprotein (Pgp) inhibitor that has been extensively utilized in in vitro and in vivo studies to investigate the role of transporters in drug disposition. [, ] It shows reasonable absorption and systemic exposure across various species, including mice, rats, dogs, and monkeys. [] GF120918A demonstrates significant modulation of erythromycin systemic exposure in monkeys, highlighting its Pgp inhibitory effects. [] It exhibits high plasma protein binding across different species. []
  • Relevance: This compound incorporates the 1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl moiety within its structure, highlighting the potential of this core structure in developing pharmaceutical agents targeting specific biological pathways, specifically Pgp inhibition. [, ]

1-(2-[(6-Methoxyl)-naphthylmethyl])-1-methyl-N-piperidinylacethyl-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline (CPU-23)

  • Compound Description: CPU-23 is a substituted tetrahydroisoquinoline derivative that exhibits calcium antagonistic activity in rat hearts. [] Studies have shown that it affects cardiac electrical activity more potently in spontaneously hypertensive rats (SHR) compared to normotensive WKY rats. []

1(R),2(N)-Dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline [NM(R)Sal]

  • Compound Description: NM(R)Sal is a dopamine-derived isoquinoline implicated in the development of Parkinson's disease. [] Injection into the striatum of rats induces behavioral and biochemical changes similar to those observed in Parkinson's disease, including the reduction of dopamine and noradrenaline in the substantia nigra and striatum. []
  • Relevance: Although structurally distinct from the target compound, NM(R)Sal highlights the biological significance of tetrahydroisoquinoline derivatives, particularly those with hydroxyl or methoxy substituents, in neurodegenerative diseases. []

3-Carboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (I) and 1-Methyl-3-carboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (II)

  • Compound Description: These compounds are naturally occurring tetrahydroisoquinoline derivatives found in the callus culture of Stizolobium hassjoo. [] Biosynthetic studies using radiolabeled precursors revealed their biosynthesis pathways, with ᴅʟ-[β-14C] 3,4-dihydroxyphenylalanine (DOPA) being a key precursor. []
  • Relevance: While structurally distinct from the target compound due to the presence of carboxyl groups and hydroxyl substituents, these compounds highlight the natural occurrence and potential biological relevance of tetrahydroisoquinoline derivatives. []

2-Benzyl-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-phenylisoquinolinium iodide

  • Compound Description: The structure of this compound has been elucidated using X-ray crystallography. [] The study revealed a trans diaxial relationship between the 1-phenyl and 2-benzyl substituents, contradicting previous conclusions based on 1H NMR studies. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with the target compound but differs in its substitution pattern. It possesses a benzyl group and a methyl group at position 2, a phenyl group at position 1, and exists as a quaternary ammonium salt with iodide as the counterion. In contrast, the target compound has a 2-naphthylmethyl group at position 2 and no substituents at position 1. []

6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a beta-adrenergic receptor blocking agent. [] Replacing the catecholic hydroxyl groups of the beta-adrenergic receptor agonist trimetoquinol with chlorine atoms resulted in this antagonist. []
  • Relevance: While structurally distinct from the target compound due to the presence of chlorine atoms and a 3,4,5-trimethoxybenzyl group, this compound highlights the structural diversity and pharmacological potential of tetrahydroisoquinoline derivatives as adrenergic modulators. []

1-(2',4',5'-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a positional isomer of trimetoquinol and exhibits weaker beta-adrenergic activity. [] Notably, it acts as an effective antiaggregatory agent in human and rabbit platelet-rich plasma preparations. []
  • Relevance: This compound highlights the significant impact of positional isomerism on the biological activity of tetrahydroisoquinoline derivatives. While structurally similar to the target compound, the altered position of methoxy groups on the benzyl substituent leads to distinct pharmacological profiles. []

2-(2-Chloroacetyl)-6,7-dimethoxy-1-(phenoxymethyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a tetrahydroisoquinoline derivative that contains a chloroacetyl and a phenoxymethyl group. Its crystal structure has been reported. []

Properties

Product Name

6,7-dimethoxy-2-(naphthalen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline

IUPAC Name

6,7-dimethoxy-2-(naphthalen-2-ylmethyl)-3,4-dihydro-1H-isoquinoline

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C22H23NO2/c1-24-21-12-19-9-10-23(15-20(19)13-22(21)25-2)14-16-7-8-17-5-3-4-6-18(17)11-16/h3-8,11-13H,9-10,14-15H2,1-2H3

InChI Key

PJCLDWQOWBBYNN-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC4=CC=CC=C4C=C3)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC4=CC=CC=C4C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.